4H-Pyrido[1,2-a]pyrimidin-4-one, 2-amino-
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Overview
Description
2-amino-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound exhibits a fused ring structure, combining a pyridine ring with a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridines with β-oxo esters or alkynoates. This reaction typically requires the presence of a catalyst and specific reaction conditions to facilitate the condensation process .
Another method involves the use of auto-tandem catalysis, where a copper-catalyzed aza-Michael addition is followed by aerobic dehydrogenation and intramolecular amidation. This method provides a straightforward and efficient route to synthesize 4H-pyrido[1,2-a]pyrimidin-4-ones .
Industrial Production Methods
Industrial production of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-free chalcogenation reactions has been reported to produce derivatives of this compound in high yields (up to 95%) under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-amino-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, such as sulfenylation and selenylation, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, and sodium sulfonates. These reactions often proceed under mild conditions and can be executed on a gram scale .
Major Products
The major products formed from these reactions include various 3-ArS/ArSe derivatives, which exhibit broad functional group tolerance and high yields .
Scientific Research Applications
2-amino-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a CXCR3 antagonist, inhibiting the CXCR3 receptor and thereby modulating immune responses. Additionally, it inhibits HLE (human leukocyte elastase), which plays a role in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one include:
- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 6,7,8,9-tetrahydro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
What sets 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one apart from its analogs is its unique combination of biological activities and its ability to undergo diverse chemical modifications. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
61838-56-0 |
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Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-aminopyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N3O/c9-6-5-8(12)11-4-2-1-3-7(11)10-6/h1-5H,9H2 |
InChI Key |
GEILHZIZFNHCIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)N |
Origin of Product |
United States |
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